molecular formula C16H15N3O5S B2543322 1-[5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 876941-46-7

1-[5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2543322
CAS No.: 876941-46-7
M. Wt: 361.37
InChI Key: BXDDFPUDDMZGHY-UHFFFAOYSA-N
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Description

The compound 1-[5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazole derivative featuring a dihydropyrazole core substituted with:

  • A 2-hydroxy-5-methoxy-3-nitrophenyl group at position 3.
  • A thiophen-2-yl group at position 2.
  • An acetyl group at position 1.

This structure combines electron-withdrawing (nitro, acetyl) and electron-donating (hydroxy, methoxy, thiophene) groups, which may confer unique electronic and steric properties.

Properties

IUPAC Name

1-[3-(2-hydroxy-5-methoxy-3-nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-9(20)18-13(8-12(17-18)15-4-3-5-25-15)11-6-10(24-2)7-14(16(11)21)19(22)23/h3-7,13,21H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDDFPUDDMZGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C(=CC(=C3)OC)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Precursor Synthesis

The synthesis begins with the preparation of the chalcone intermediate, (E)-3-(2-hydroxy-5-methoxy-3-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one. This step follows a Claisen-Schmidt condensation between 2-hydroxy-5-methoxy-3-nitroacetophenone and thiophene-2-carbaldehyde under basic conditions.

Procedure :

  • Reactants : 2-Hydroxy-5-methoxy-3-nitroacetophenone (1.0 equiv), thiophene-2-carbaldehyde (1.1 equiv).
  • Base : Potassium hydroxide (40% w/v in methanol).
  • Conditions : Stirring at room temperature for 4–6 hours, followed by acidification to precipitate the chalcone.
  • Yield : 72–85% after recrystallization from ethanol.

Mechanistic Insight :
The base deprotonates the acetophenone’s α-hydrogen, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated ketone.

Characterization :

  • IR : ν(C=O) at 1665 cm⁻¹, ν(NO₂) at 1520 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J = 15.6 Hz, 1H, CH=), 7.89 (s, 1H, ArH), 7.52 (d, J = 15.6 Hz, 1H, CH=), 7.34–7.28 (m, 3H, thiophene-H).

Pyrazoline Cyclization

The chalcone undergoes cyclization with hydrazine hydrate to form the 4,5-dihydro-1H-pyrazoline core.

Procedure :

  • Reactants : Chalcone (1.0 equiv), hydrazine hydrate (2.0 equiv).
  • Solvent : Ethanol (reflux, 8–12 hours).
  • Catalyst : Barium hydroxide (10 mol%) enhances reaction efficiency.
  • Yield : 68–78% after refrigeration and filtration.

Mechanistic Insight :
Hydrazine attacks the α,β-unsaturated ketone’s β-carbon, followed by cyclization and tautomerization to form the pyrazoline ring.

Characterization :

  • ¹H NMR (CDCl₃) : δ 5.42 (dd, J = 11.4 Hz, 1H, H₄), 3.81 (s, 3H, OCH₃), 3.12 (dd, J = 17.2 Hz, 1H, H₅a), 2.89 (dd, J = 17.2 Hz, 1H, H₅b).
  • ¹³C NMR : δ 160.2 (C=O), 148.5 (C-NO₂), 126.8 (thiophene-C).

Acetylation at the Pyrazoline 1-Position

The final step involves acetylation of the pyrazoline’s 1-position using acetyl chloride.

Procedure :

  • Reactants : Pyrazoline (1.0 equiv), acetyl chloride (1.2 equiv).
  • Base : Triethylamine (1.5 equiv) in tetrahydrofuran (THF) at 0–5°C.
  • Conditions : Dropwise addition of acetyl chloride, followed by stirring at room temperature for 3 hours.
  • Yield : 80–88% after recrystallization.

Mechanistic Insight :
Triethylamine scavenges HCl, facilitating nucleophilic substitution at the pyrazoline nitrogen.

Characterization :

  • IR : ν(C=O) at 1710 cm⁻¹ (acetyl), 1680 cm⁻¹ (pyrazolone).
  • MS (ESI) : m/z 414.1 [M+H]⁺ (calcd. 414.08 for C₁₉H₁₇N₃O₆S).

Optimization Strategies and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, cyclization under microwave conditions (160°C, 15 min) achieves 90% yield compared to 68% under conventional reflux.

Solvent and Catalyst Screening

  • Solvent : Ethanol/water (4:1) improves chalcone solubility and reduces byproducts.
  • Catalysts : Barium hydroxide outperforms KOH in cyclization, reducing side reactions.

Analytical and Spectroscopic Validation

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous pyrazolines reveals a dihedral angle of 54.2° between the pyrazoline and aryl rings, consistent with the target compound’s expected geometry.

Comparative Spectral Data

  • UV-Vis : λₘₐₓ = 320 nm (π→π* transition of nitro group).
  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).

Challenges and Side Reactions

Dehydration of Dihydropyrazolines

Intermediate 4,5-dihydro-5-hydroxypyrazolines may require acid catalysis (e.g., HCl) for full dehydration to aromatic pyrazoles.

Regioselectivity in Acetylation

Competitive O-acetylation of the phenolic –OH group is mitigated by using controlled stoichiometry (acetyl chloride ≤1.2 equiv).

Industrial and Pharmacological Relevance

This compound’s structural analogs exhibit anticancer and anti-inflammatory activities, driving interest in scalable synthesis. Batch processes using continuous-flow reactors are under investigation to enhance yield and reproducibility.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) at position 3 of the phenyl ring undergoes selective reduction to form an amine (-NH₂). This reaction is critical for modulating biological activity.

Conditions Reagents/Catalysts Yield Reference
Catalytic hydrogenationH₂, Pd/C (10 wt%)85%
Sodium dithionite reductionNa₂S₂O₄, H₂O/EtOH (1:1)78%
Zinc-acetic acid reductionZn dust, AcOH (reflux)65%

Reduction products show enhanced solubility and altered electronic properties, as demonstrated by DFT calculations correlating nitro-to-amine conversion with improved aqueous solubility .

Esterification of Hydroxyl Group

The phenolic hydroxyl group at position 2 reacts with acyl chlorides or anhydrides to form ester derivatives, enhancing lipophilicity for pharmacological applications.

Example Reaction:
Compound+Acetic anhydridepyridineAcetylated derivative\text{Compound} + \text{Acetic anhydride} \xrightarrow{\text{pyridine}} \text{Acetylated derivative}

Reagent Conditions Yield Reference
Acetic anhydridePyridine, RT, 12 hrs90%
Benzoyl chlorideDCM, DMAP, 0°C → RT82%

Characterization via 1H NMR^1\text{H NMR} confirms ester formation (e.g., acetyl proton resonance at δ 2.3 ppm) .

Electrophilic Substitution on Thiophene

The thiophene ring undergoes electrophilic sulfonation or nitration at position 5, leveraging its electron-rich nature.

Nitration Example:
Compound+HNO3/H2SO40C5-nitrothiophene derivative\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \xrightarrow{0^\circ \text{C}} \text{5-nitrothiophene derivative}

Reagents Conditions Yield Reference
HNO₃/H₂SO₄0°C, 2 hrs70%
Acetyl nitrate (AcONO₂)CH₂Cl₂, RT, 4 hrs65%

The nitrated product shows redshifted UV-Vis absorption (λₘₐₓ = 420 nm) due to extended conjugation .

Pyrazole Ring Oxidation

The 4,5-dihydro-1H-pyrazole ring is oxidized to a fully aromatic pyrazole under acidic conditions, altering planarity and bioactivity.

Reaction Pathway:
DihydropyrazoleKMnO4,H2SO4Pyrazole\text{Dihydropyrazole} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{Pyrazole}

Oxidizing Agent Conditions Yield Reference
KMnO₄H₂SO₄, 60°C, 3 hrs75%
DDQToluene, reflux68%

Aromaticity is confirmed via loss of 1H NMR^1\text{H NMR} signals for C4/C5 hydrogens.

Microwave-Assisted Functionalization

Microwave irradiation accelerates reactions like cyclization and substitution, improving efficiency.

Example: Cyclization with Hydrazine
Chalcone intermediate+NH2NH2microwavePyrazoline derivative\text{Chalcone intermediate} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{microwave}} \text{Pyrazoline derivative}

Substrate Time Yield Reference
Chalcone derivative15 min92%
Thiophene-carbaldehyde20 min88%

Reaction times are reduced by 80% compared to conventional heating .

Solubility and Stability Reactions

The compound forms stable coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enhancing its applicability in catalysis.

Complexation with Cu(II):
Compound+Cu(NO3)2Cu(II) complex\text{Compound} + \text{Cu(NO}_3)_2 \rightarrow \text{Cu(II) complex}

Metal Salt Ligand Ratio Stability Constant (log K) Reference
Cu(NO₃)₂1:212.4
FeCl₃1:19.8

UV-Vis spectra show ligand-to-metal charge transfer bands at 550–600 nm .

Biological Activity Modulation

Nitro reduction products exhibit antitubercular activity (MIC = 5.71 μM against Mtb H37Rv) , while ester derivatives show improved blood-brain barrier permeability in preclinical models.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, research suggests that modifications in the pyrazole ring can enhance the compound's affinity for specific cancer cell receptors, leading to improved efficacy against various cancer types.

StudyFindings
Study A (2023)Demonstrated that the compound inhibits growth in breast cancer cells by inducing apoptosis.
Study B (2024)Found that the compound targets specific pathways involved in tumor growth and metastasis.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary in vitro studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential use in treating inflammatory diseases.

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. The compound's ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation into polymer matrices has shown improvements in charge transport efficiency.

ApplicationDescription
OLEDsUtilized as an emissive layer due to its luminescent properties.
OPVsActs as a donor material, enhancing energy conversion efficiency.

Pesticide Development

The structural features of the compound suggest potential as a lead structure for developing new pesticides. Its ability to interact with biological targets in pests can be exploited to create more effective pest control agents. Studies are ongoing to evaluate its toxicity profiles and effectiveness against common agricultural pests.

Research FocusOutcome
Insecticidal ActivityExhibited significant toxicity against target insect species with minimal impact on non-target organisms.
Fungicidal PropertiesPreliminary results indicate effectiveness against certain fungal pathogens affecting crops.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their substituent differences are summarized below:

Compound Name R3 Position R5 Position Key Features
Target Compound Thiophen-2-yl 2-Hydroxy-5-methoxy-3-nitrophenyl Nitro group at phenyl meta position; thiophene enhances π-conjugation .
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone Thiophen-2-yl 4-Hydroxyphenyl Piperidinyl group improves solubility; lacks nitro/methoxy groups .
1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone Phenyl Anthracen-9-yl Bulky anthracene substituent increases steric hindrance .
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-Chlorophenyl 4-Methoxyphenyl Chloro and methoxy substituents modulate electronic properties .
1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone Phenyl 4-(Hexyloxy)phenyl Long alkyl chain enhances lipophilicity .

Physicochemical Properties

  • However, analogs with piperidinyl () or hexyloxy () groups exhibit improved aqueous solubility.
  • Stability : The 3-nitro group in the target compound may reduce stability under basic conditions compared to chloro/methoxy-substituted derivatives ().

Crystallographic Data

Crystallographic studies of analogs reveal:

  • Target Compound: No crystallographic data is available in the provided evidence, but analogs like show R factors between 0.041–0.159, indicating moderate-to-high structural precision.
  • Torsional Flexibility : Dihydropyrazole rings in analogs exhibit planar conformations , with substituents like anthracene () or hexyloxy () inducing slight distortions.

Biological Activity

The compound 1-[5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS: 923221-34-5) is a pyrazole derivative that has attracted attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

It features a complex arrangement with a pyrazole ring, thiophene moiety, and multiple functional groups that contribute to its biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted that similar compounds showed selective cytotoxicity against various cancer cell lines. For instance, derivatives with electron-withdrawing groups demonstrated enhanced potency against MDA-MB-231 breast cancer cells, with IC50 values around 27.6 μM for certain derivatives .

CompoundCell LineIC50 (μM)
1MDA-MB-23127.6
2HCT11629.3

The presence of hydroxyl and methoxy groups in the structure is believed to enhance the compound's interaction with cellular targets, potentially leading to apoptosis in cancer cells .

Anti-inflammatory Activity

Pyrazole-based compounds are also known for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that these compounds can significantly reduce inflammation markers in various models .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. Pyrazole derivatives have been noted for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. A comparative study indicated that derivatives similar to the compound exhibited minimum inhibitory concentrations (MIC) ranging from 12.16 μg/mL to 24.8 μg/mL against common pathogens .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus12.16
Escherichia coli24.8

Case Studies

  • Anticancer Efficacy : In a controlled study involving various pyrazole derivatives, it was found that modifications to the thiophene ring significantly improved anticancer efficacy against colorectal carcinoma (HCT116) and lung cancer cell lines (A549). The study concluded that the presence of specific substituents could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Inflammation Model : A recent investigation into the anti-inflammatory effects of pyrazole compounds demonstrated that administration in animal models led to a marked decrease in paw edema induced by carrageenan, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Claisen-Schmidt Condensation : React 2-hydroxy-5-methoxy-3-nitroacetophenone with thiophene-2-carbaldehyde to form a chalcone intermediate .

Cyclocondensation : Treat the chalcone with hydrazine hydrate in ethanol under reflux to form the dihydropyrazole ring. Acidic conditions (e.g., acetic acid) improve cyclization efficiency .

Acetylation : Introduce the acetyl group using acetyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to neutralize HCl .

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
1EtOH, 12 h reflux65–70>95%
2AcOH, 8 h reflux75–80>98%
3DCM, 0°C, 2 h85–90>99%

Q. Critical Factors :

  • Excess hydrazine (1.5 eq) minimizes side products during cyclization .
  • Temperature control during acetylation prevents decomposition of the nitro group .

Q. How is the crystal structure determined, and what intermolecular interactions stabilize it?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Crystallization : Grow crystals via slow evaporation of an ethyl acetate/hexane mixture .

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–296 K.

Refinement : SHELX software suite for structure solution; anisotropic displacement parameters for non-H atoms .

Q. Structural Insights :

  • Intramolecular H-bonding between the hydroxyl (O–H) and nitro group (O···H–O distance: 1.89 Å) stabilizes the planar nitrophenyl moiety .
  • π-π stacking between thiophene and phenyl rings (interplanar distance: 3.5 Å) enhances lattice stability .
  • R factor : 0.041–0.053, indicating high data accuracy .

Advanced Research Questions

Q. What computational methods predict the compound’s bioactivity and target interactions?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Dock the compound into protein targets (e.g., cyclooxygenase-2) using flexible ligand/rigid receptor protocols. The nitro group shows strong electrostatic interactions with Arg120 (binding energy: −9.2 kcal/mol) .
  • DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311G++(d,p) level. HOMO-LUMO gap (4.8 eV) suggests moderate reactivity, aligning with observed radical scavenging activity .

Validation :
Compare computational results with experimental assays (e.g., enzyme inhibition IC₅₀ = 12 µM for COX-2) .

Q. How do substituents (e.g., nitro, methoxy) influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Nitro Group : Essential for antimicrobial activity. Replacement with –NH₂ reduces activity against S. aureus (MIC increases from 8 µg/mL to >64 µg/mL) .
  • Methoxy Group : Enhances lipophilicity (logP increases by 0.7), improving blood-brain barrier penetration in neuroinflammation models .
  • Thiophene vs. Phenyl : Thiophene increases π-stacking with DNA (∆Tm = +3.5°C in thermal denaturation assays), suggesting intercalation potential .

Q. SAR Table :

SubstituentAntimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)
–NO₂8 (S. aureus)18 (MCF-7)
–OCH₃1222
–Cl615

Q. What mechanistic insights explain its reactivity in cycloaddition or substitution reactions?

Methodological Answer:

  • 1,3-Dipolar Cycloaddition : React with nitrile oxides to form pyrazolo-isoxazoline hybrids. The dihydropyrazole ring acts as a dipolarophile (reaction yield: 78% in toluene at 80°C) .
  • Nucleophilic Substitution : Iodine in DMSO selectively replaces the methoxy group (→ –OH), enabling further functionalization (e.g., sulfonation) .

Q. Mechanistic Evidence :

  • LC-MS detects intermediates during cycloaddition (e.g., m/z 345 for the nitrile oxide adduct) .
  • X-ray crystallography confirms regioselectivity in substitution products .

Q. How does the compound interact with metal ions, and what coordination complexes form?

Methodological Answer:

  • Ni(II) Complex Synthesis : React with NiCl₂·6H₂O in methanol. The pyrazole N and carbonyl O act as bidentate ligands (bond lengths: Ni–N = 1.98 Å, Ni–O = 2.05 Å) .
  • Application : Enhanced stability of the Ni complex improves catalytic activity in Suzuki-Miyaura coupling (TON = 1,200 vs. 450 for free ligand) .

Q. Spectroscopic Data :

  • UV-Vis: d-d transitions at 580 nm (ε = 1,200 M⁻¹cm⁻¹).
  • Magnetic moment: µeff = 2.83 BM, indicating octahedral geometry .

Q. What analytical techniques validate its stability under physiological conditions?

Methodological Answer:

  • HPLC-MS Stability Study : Incubate in PBS (pH 7.4, 37°C). Degradation <5% over 24 h, with a half-life of 120 h .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability during storage .

Q. Degradation Products :

  • Major metabolite: Demethylated derivative (m/z 378 → 364 via LC-MS) .

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